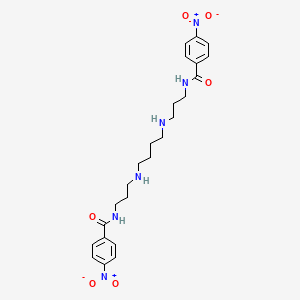

N(1),N(14)-Bis(4-nitrobenzoyl)spermine

Description

Properties

CAS No. |

87581-16-6 |

|---|---|

Molecular Formula |

C24H32N6O6 |

Molecular Weight |

500.5 g/mol |

IUPAC Name |

4-nitro-N-[3-[4-[3-[(4-nitrobenzoyl)amino]propylamino]butylamino]propyl]benzamide |

InChI |

InChI=1S/C24H32N6O6/c31-23(19-5-9-21(10-6-19)29(33)34)27-17-3-15-25-13-1-2-14-26-16-4-18-28-24(32)20-7-11-22(12-8-20)30(35)36/h5-12,25-26H,1-4,13-18H2,(H,27,31)(H,28,32) |

InChI Key |

MOGZSPAHFBFKLR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NCCCNCCCCNCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCNCCCCNCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

87581-16-6 |

Synonyms |

B-4-NBS N(1),N(14)-bis(4-nitrobenzoyl)spermine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 1 ,n 14 Bis 4 Nitrobenzoyl Spermine

General Synthetic Strategies for Acylated Polyamine Analogues

The synthesis of acylated polyamines is a well-established field, driven by the diverse biological activities of these compounds. mdpi.com General strategies require careful control of reactivity to ensure that acylation occurs at the desired nitrogen atoms within the polyamine chain. researchgate.net

The formation of an amide bond, or amidation, is the core reaction in the synthesis of acylated polyamines. This is typically achieved by reacting an amine with a carboxylic acid or its activated derivative, such as an acid chloride or acid anhydride. mdpi.com In the context of polyamines like spermine (B22157), which contains two primary and two secondary amines, controlling the site of acylation is paramount. The primary amines at the ends of the spermine molecule are generally more nucleophilic and less sterically hindered than the internal secondary amines, which often allows for a degree of natural regioselectivity.

However, for complex syntheses or to guarantee selectivity, protecting group chemistry is indispensable. jocpr.com Protecting groups are chemical moieties that are temporarily attached to a functional group to render it inert during a chemical reaction at another site. jocpr.com After the desired reaction is complete, the protecting group is removed. For polyamines, a common strategy involves the use of orthogonal protecting groups, which can be removed under different conditions, allowing for sequential modification of the various amine groups. mdpi.comjocpr.com

Common protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and sulfonamides like the nosyl (Ns) group. mdpi.com The selection of a protecting group depends on its stability to the reaction conditions planned for other steps and the mildness of the conditions required for its eventual removal. jocpr.com

Table 1: Common Protecting Groups in Polyamine Synthesis

| Protecting Group | Abbreviation | Common Reagent for Introduction | Common Conditions for Removal |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., Trifluoroacetic acid, HCl) mdpi.com |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) mdpi.com |

| 2-Nitrobenzenesulfonyl | Ns | 2-Nitrobenzenesulfonyl chloride | Thiolates (e.g., thiophenol) and a base mdpi.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) jocpr.com |

Amidation itself can be facilitated by various coupling reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (BOP), which activate the carboxylic acid for reaction with the amine. mdpi.com

Following synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and side products. Standard techniques in organic chemistry are employed for this purpose. Column chromatography, often using silica (B1680970) gel as the stationary phase, is a common method for separating the desired acylated polyamine from impurities based on differences in polarity. For higher purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) may be used. mdpi.com

Once purified, the structure of the compound must be confirmed. A suite of spectroscopic techniques is used for characterization:

Mass Spectrometry (MS): Techniques like Ultra-High Resolution Mass Spectrometry (UHR-MS) provide a highly accurate measurement of the molecular weight of the compound, confirming its elemental composition. mdpi.com

Gas Chromatography (GC): In some cases, particularly for analyzing a mixture of polyamine analogues, GC can be employed, often after converting the compounds into more volatile derivatives. nih.gov

Specific Synthetic Routes to N(1),N(14)-Bis(4-nitrobenzoyl)spermine

The synthesis of this compound is a direct application of the general principles outlined above, focusing on achieving selective acylation at the two terminal primary amino groups of the spermine scaffold.

The primary precursor for the synthesis is the naturally occurring polyamine, spermine. Spermine is commercially available, typically as a free base or as a hydrochloride salt. For the acylation reaction, the free base form is required, as the amine groups must be deprotonated to act as nucleophiles. If starting from a salt, a simple workup with a base (e.g., sodium hydroxide) followed by extraction is necessary to obtain the free spermine base. The spermine molecule itself provides the linear tetraamine (B13775644) backbone that is the core of the final product.

The key step in the synthesis is the regioselective acylation of the N(1) and N(14) primary amines, leaving the internal N(4) and N(9) secondary amines unreacted. This selectivity can often be achieved without the use of protecting groups by exploiting the inherently higher reactivity of the primary amines and by carefully controlling the reaction stoichiometry.

A typical synthetic procedure involves dissolving spermine in an appropriate aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A base, commonly a tertiary amine like triethylamine (B128534) (TEA), is added to the solution to act as an acid scavenger. The solution is cooled, often to 0 °C in an ice bath, to moderate the reaction rate and minimize side reactions.

Subsequently, a solution of 4-nitrobenzoyl chloride (approximately two molar equivalents) in the same solvent is added dropwise to the spermine solution. The 4-nitrobenzoyl chloride is the acylating agent, providing the 4-nitrobenzoyl moiety. Using a controlled stoichiometry of two equivalents of the acylating agent favors the diacylation of the two primary amines over further reaction at the secondary amines. After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure completion. The reaction is then quenched, and the product is purified using the techniques described in section 2.1.2, most commonly silica gel column chromatography.

Synthesis of Structural Variants for Structure-Activity Relationship Studies

To understand how the chemical structure of a compound relates to its biological activity (Structure-Activity Relationship, or SAR), chemists synthesize a series of related analogues where specific parts of the molecule are systematically varied. acs.org For this compound, variants could be synthesized by modifying either the acyl group or the polyamine backbone.

The synthesis of these variants follows similar chemical principles. For example, to study the effect of the acyl group, one could replace 4-nitrobenzoyl chloride with other substituted benzoyl chlorides or different acyl chlorides entirely (e.g., aliphatic acyl chlorides). nih.gov This allows for the investigation of how factors like electronics (electron-donating vs. electron-withdrawing substituents), sterics, and lipophilicity of the acyl group impact activity.

Modifications to the polyamine backbone are also a common strategy. This can involve synthesizing analogues with shorter or longer carbon chains between the nitrogen atoms or introducing conformational constraints. researchgate.net For instance, replacing the central butane (B89635) segment of a polyamine with a cyclopropane (B1198618) or cyclobutane (B1203170) ring restricts the molecule's rotational freedom, which can have a significant impact on how it binds to its biological target. researchgate.net The synthesis of these more complex backbones often requires multi-step procedures with extensive use of protecting group chemistry to build the desired scaffold before the final acylation step. mdpi.com

Table 2: Examples of Structural Modifications for SAR Studies of N-Acylated Polyamines

| Modification Type | Example of Variation | Rationale for Study |

|---|---|---|

| Acyl Group | Varying aliphatic chain length (e.g., didecanoyl, dimyristoyl) nih.gov | To study the effect of lipophilicity and chain length on activity. |

| Introducing unsaturation (e.g., dioleoyl) nih.gov | To investigate the influence of acyl chain conformation. | |

| Changing aromatic substituents (e.g., chloro, methoxy (B1213986) instead of nitro) | To probe electronic and steric effects at the binding site. | |

| Polyamine Backbone | Altering the length of polymethylene chains | To determine the optimal distance between charged nitrogen atoms. |

| Introducing conformational constraints (e.g., cyclopropyl (B3062369), double bonds) researchgate.net | To study the importance of molecular flexibility for biological function. | |

| Dimerization of the polyamine scaffold nih.gov | To explore multivalent interactions with biological targets. |

Terminal N-Substituent Modifications (e.g., Alkyl, Aryl, Other Acyl Derivatives)

Modification of the terminal N-substituents of the spermine scaffold is a primary strategy for creating analogues of this compound. This typically involves the synthesis of various N-acyl or N-alkyl derivatives. The general approach for N-acylation involves the reaction of spermine with an activated carboxylic acid, such as an acyl chloride or an activated ester, often in the presence of a base.

To synthesize unsymmetrical derivatives, where N(1) and N(14) are modified with different groups, regioselective protection of the spermine amino groups is necessary. A common strategy involves protecting the primary amino groups, modifying the secondary amines, and then deprotecting and modifying the primary amines, or vice versa. For instance, spermine can be treated with ethyl trifluoroacetate (B77799) to selectively protect the primary amino groups. The secondary amino groups can then be protected with a different group, such as a tert-butyloxycarbonyl (Boc) group. Subsequent hydrolysis of the trifluoroacetyl groups yields a spermine derivative with free terminal nitrogen atoms ready for specific acylation or alkylation.

Another elegant method for achieving regioselectivity is through the formation of a Schiff's base. Spermine can react with a stoichiometric amount of 2-hydroxybenzaldehyde to protect one terminal amino group. The remaining amino groups can then be protected (e.g., with Boc anhydride), followed by the removal of the Schiff's base to liberate a single terminal amino group for modification.

Researchers have synthesized a wide array of terminal analogues to probe the impact of these groups on biological function. While the title compound features 4-nitrobenzoyl groups, other aryl derivatives can be synthesized using corresponding benzoyl chlorides. Furthermore, the aryl moieties can be replaced with various alkyl chains to modulate the hydrophobicity of the resulting molecule. The synthesis of N(1),N(12)-bis(ethyl)spermine (BESPM) and its homologues, N(1),N(11)-bis(ethyl)norspermine (BENSPM) and N(1),N(14)-bis(ethyl)homospermine (BEHSPM), are well-established examples of terminal N-alkylation, demonstrating how changes in both the terminal groups and backbone length can be systematically explored.

| Analogue Type | Modification Strategy | Example Substituents | Key Synthetic Step |

|---|---|---|---|

| Symmetrical N,N'-Diacyl | Direct acylation of spermine | Benzoyl, Naphthoyl, Cinnamoyl | Reaction with 2+ equivalents of acyl chloride or activated ester. |

| Unsymmetrical N-Acyl, N'-Alkyl | Regioselective protection/deprotection | N(1)-Benzoyl, N(14)-ethyl | Sequential acylation and reductive amination on a selectively protected spermine. |

| Symmetrical N,N'-Dialkyl | Direct alkylation or reductive amination | Ethyl, Propyl, Cyclopropylmethyl | Reaction with alkyl halides or reduction of corresponding diamides. |

| Aryl Derivatives | Acylation with substituted benzoyl chlorides | 4-Chlorobenzoyl, 4-Methoxybenzoyl | Standard Schotten-Baumann reaction conditions. |

Polyamine Backbone Structural Diversification (e.g., Chain Length, Saturation, Branching, Heteroatom Inclusion)

Diversification of the polyamine backbone is a sophisticated strategy to create analogues with altered conformational properties. These modifications can profoundly impact how the molecule interacts with its biological targets.

Chain Length Modification: The length of the polymethylene linkers in the spermine backbone can be altered. Synthesizing shorter (norspermine-based) or longer (homospermine-based) analogues allows for the investigation of the optimal distance between the terminal functional groups. For example, analogues like N(1),N(11)-bis(ethyl)norspermine (3-3-3 backbone) and N(1),N(14)-bis(ethyl)homospermine (4-4-4 backbone) have been synthesized to study the effect of chain length.

Saturation and Unsaturation: The introduction of double or triple bonds into the backbone restricts conformational flexibility. This can lock the molecule into a more defined shape, which can lead to higher binding affinity for specific targets. For instance, a cis-double bond can be introduced into the central butane segment of the spermine backbone to create a more rigid structure.

Branching and Heteroatom Inclusion: Introducing alkyl branches onto the carbon backbone or replacing one of the secondary nitrogen atoms with another heteroatom (like oxygen or sulfur) can significantly alter the molecule's properties. Replacing the internal secondary amines with amides or other functional groups can also be explored. For example, the charge-deficient spermine analogue 1,12-diamino-3,6,9-triazadodecane, where a central methylene (B1212753) group is replaced by a nitrogen, has been synthesized and derivatized to study the role of charge distribution. nih.gov

Solid-phase synthesis has emerged as a powerful tool for creating libraries of such diversified analogues. By anchoring a protected polyamine building block to a resin, various modifications can be performed in a stepwise manner, facilitating purification and the generation of a diverse set of compounds for screening.

| Backbone Modification | Synthetic Approach | Example Structure | Anticipated Effect |

|---|---|---|---|

| Chain Shortening | Synthesis from norspermine | N(1),N(11)-Diacylnorspermine | Decreased distance between terminal groups. |

| Chain Lengthening | Synthesis from homospermine | N(1),N(14)-Diacylhomospermine | Increased distance and flexibility. |

| Unsaturation | Synthesis from unsaturated diamine precursors | Central C=C double bond in backbone | Conformational restriction. |

| Branching | Use of C-methylated building blocks | Methyl group on a polymethylene chain | Steric hindrance, altered conformation. |

| Heteroatom Inclusion | Multi-step synthesis from precursors with O or S | Replacement of an internal -NH- with -O- | Altered charge, polarity, and H-bonding capacity. |

Stereochemical Considerations in Analogue Synthesis

The introduction of stereocenters into the polyamine backbone offers a refined method for creating structurally unique analogues. The stereochemistry of these centers can dictate the three-dimensional arrangement of the molecule, influencing its interaction with chiral biological macromolecules like proteins and nucleic acids.

One successful approach to creating chiral spermine analogues involves incorporating a cyclic, chiral moiety into the backbone. For example, starting from a chiral precursor like trans-4-hydroxy-L-proline, a pyrrolidine (B122466) ring can be integrated into the spermine structure. This not only introduces conformational rigidity but also creates two defined asymmetric centers. The synthesis of both (2R,4S) and (2S,4R) diastereomers allows for a detailed investigation of the stereochemical requirements for biological activity.

Another strategy involves the C-methylation of the polyamine backbone. The synthesis of C-methylated spermidine (B129725) analogues has been reported, where changing the stereochemistry of the chiral center(s) provides a means to precisely regulate the molecule's interaction with cellular targets. This approach can be extended to spermine analogues, allowing for the synthesis of a set of stereoisomers.

The stereoselective synthesis of chiral amines, a key component of many complex molecules, can be achieved using chiral auxiliaries. Methods like those employing Ellman's chiral tert-butanesulfinamide reagent are highly efficient for preparing chiral amines, which can then be used as building blocks in the total synthesis of more complex, chiral spermine analogues. This allows for precise control over the absolute configuration of the stereocenters introduced into the backbone.

Molecular and Cellular Mechanisms of Action of N 1 ,n 14 Bis 4 Nitrobenzoyl Spermine

Interactions with Polyamine Transport Systems

Competitive Uptake Mechanisms

No studies were identified that investigated the competitive uptake mechanisms of N(1),N(14)-Bis(4-nitrobenzoyl)spermine in relation to the natural polyamines putrescine, spermidine (B129725), or spermine (B22157). Research on other spermine analogues, such as N1,N14-bis(ethyl)homospermine, has shown that they can utilize the polyamine transport system to enter cells and can compete with natural polyamines for uptake. nih.govnih.gov However, without specific studies on the nitrobenzoyl derivative, its affinity for and competitive interaction with polyamine transporters remain unknown.

Intracellular Accumulation Dynamics

There is no available data describing the intracellular accumulation dynamics of this compound. Studies on related compounds, like N1,N14-bis(ethyl)homospermine, have demonstrated their accumulation within cells, leading to the depletion of natural polyamines. nih.gov The specific efficiency and characteristics of intracellular accumulation for this compound have not been reported.

Modulation of Polyamine Biosynthetic and Catabolic Enzymes

Effects on Ornithine Decarboxylase (ODC) Activity and Expression

No research findings were located that detail the effects of this compound on the activity or expression of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. wikipedia.orgnih.govnih.gov Many polyamine analogues are known to downregulate ODC activity as part of a cellular feedback mechanism. nih.gov For instance, N1,N14-bis(ethyl)homospermine has been shown to be effective in suppressing ODC. nih.gov The impact of the nitrobenzoyl substitution on this regulatory function is uncharacterized.

Influence on S-Adenosylmethionine Decarboxylase (SAMDC/AdoMetDC) Activity

The influence of this compound on the activity of S-adenosylmethionine decarboxylase (SAMDC or AdoMetDC) is not documented in the available literature. wikipedia.orgnih.govuniprot.orgwikipedia.orguniprot.org Like ODC, SAMDC is a critical enzyme in the polyamine biosynthetic pathway that is often downregulated by spermine analogues. wikipedia.orgnih.gov N1,N14-bis(ethyl)homospermine has been observed to suppress SAMDC activity. nih.gov

Induction of Spermidine/Spermine N(1)-Acetyltransferase (SSAT)

There is no information available regarding the ability of this compound to induce spermidine/spermine N(1)-acetyltransferase (SSAT), a primary enzyme in polyamine catabolism. nih.govnih.govnih.govmdpi.comoncotarget.commdpi.com The induction of SSAT is a common mechanism of action for many polyamine analogues, leading to the depletion of intracellular polyamine pools. nih.govnih.gov For example, compounds like N1,N11-bis(ethyl)norspermine are potent inducers of SSAT. nih.govnih.gov The effect of the 4-nitrobenzoyl groups on the spermine backbone in relation to SSAT induction has not been investigated.

The absence of specific research on this compound prevents a scientifically accurate discussion of its molecular and cellular mechanisms of action. While the study of other polyamine analogues provides a general framework for how such compounds might behave, the unique chemical properties imparted by the 4-nitrobenzoyl substitutions could lead to significantly different biological activities. Further research is required to elucidate the specific interactions of this compound with polyamine transport systems and its effects on the key regulatory enzymes of polyamine metabolism.

Interactions with Polyamine Oxidases (PAO, SMOX)

The catabolism of natural polyamines is heavily regulated by two key flavin-dependent enzymes: spermine oxidase (SMOX) and acetylpolyamine oxidase (PAOX). SMOX directly oxidizes spermine to spermidine, producing H₂O₂ and 3-aminopropanal. PAOX, in contrast, acts on acetylated polyamines, converting N¹-acetylspermine and N¹-acetylspermidine back to spermidine and putrescine, respectively.

Many synthetic polyamine analogues have been developed to interact with these enzymes, acting as either substrates or inhibitors. For instance, N-alkylated analogues such as N,N′-bis-(3-benzylaminopropyl)butane-1,4-diamine (DBSPM) have been shown to be substrates for both human PAOX and SMOX nih.gov. The ability of these enzymes to metabolize synthetic analogues can significantly impact the efficacy and cellular concentration of these potential drugs nih.gov.

Given the structure of this compound, it is predicted to be a poor substrate for both SMOX and PAOX. The large, sterically hindering 4-nitrobenzoyl groups at the N¹ and N¹⁴ positions, where oxidation by SMOX or initial acetylation (a prerequisite for PAOX activity) would occur, likely prevent the compound from fitting into the active sites of these enzymes. Instead, it is more plausible that this compound would act as a competitive inhibitor, particularly of SMOX, by binding to the enzyme's active site without undergoing catalysis. This is consistent with findings that other terminally substituted analogues can inhibit these oxidases nih.gov. Inhibition of polyamine catabolism would disrupt polyamine homeostasis, a key mechanism for the antiproliferative effects of many analogues.

Interactions with Intracellular Macromolecules

The biological functions of polyamines are intrinsically linked to their ability to interact with negatively charged macromolecules such as DNA, RNA, and proteins. Synthetic analogues are designed to mimic or disrupt these interactions.

DNA Binding and Conformational Perturbations

Polyamines electrostatically interact with the negatively charged phosphate (B84403) backbone of DNA, playing a crucial role in DNA stabilization, condensation, and protection. Synthetic analogues often exhibit a higher affinity for DNA than natural polyamines, displacing them from their binding sites and disrupting their biological functions nih.gov.

Analogues featuring aromatic moieties, such as this compound, are expected to have particularly potent DNA binding properties. The binding is typically bimodal: the polycationic spermine backbone binds to the DNA minor groove via electrostatic interactions, while the aromatic benzoyl groups can intercalate between DNA base pairs nih.govnih.gov. This dual-mode binding can lead to significant perturbations in DNA conformation and strongly stabilize the DNA duplex. For example, bis-naphthalimidopropyl polyamine derivatives have been shown to increase the melting temperature (Tm) of calf thymus DNA by over 18°C, indicating profound stabilization nih.gov. Similarly, an anthracene-spermine conjugate demonstrated a high equilibrium binding constant, particularly for G-C rich regions of DNA nih.gov. This potent interaction with DNA is a cornerstone of the cytotoxic activity of many polyamine analogues nih.govnih.gov.

Table 1: DNA Binding Characteristics of Aromatic Polyamine Analogues

| Compound Name | Binding Constant (Kapp) | DNA Stabilization (ΔTm) | Target DNA/Sequence Preference | Reference |

| Bis-naphthalimidopropyl spermidine (BNIPSpd) | 10.5-18 x 10⁷ M⁻¹ | +18.3°C | Calf Thymus DNA | nih.gov |

| Bis-naphthalimidopropyl spermine (BNIPSpm) | 10.5-18 x 10⁷ M⁻¹ | +22.0°C | Calf Thymus DNA | nih.gov |

| Anthracene-9-carbonyl-N¹-spermine | 2.2 x 10⁷ M⁻¹ | Not Reported | poly[d(G-C)] | nih.gov |

This table presents data for structurally related compounds to infer the potential activity of this compound.

RNA and Protein Interactions

A significant portion of cellular polyamines is associated with RNA, where they stabilize structures like tRNA and ribosomes and participate in processes such as protein synthesis mdpi.com. Synthetic analogues can interfere with these functions. The interaction is complex; while spermine can condense certain RNA structures, it does not typically cause the widespread aggregation seen with DNA, suggesting a more specific binding mode, such as within the major groove of RNA duplexes. The bulky nitrobenzoyl groups of this compound would likely alter these interactions, though the specific consequences are difficult to predict without experimental data.

Influence on Chromatin Structure and Gene Expression Regulatory Elements

By binding to DNA and altering its conformation, polyamine analogues can exert a profound influence on chromatin structure. The stabilization of DNA and potential alteration of its helical structure can affect the accessibility of gene promoters and regulatory elements to transcription factors and chromatin-remodeling enzymes.

This modulation of chromatin directly impacts gene expression. The most prominent example is the regulation of the SAT1 gene, which encodes SSAT. Treatment of cells with certain spermine analogues leads to a massive increase in SSAT mRNA and protein, a process regulated at both the transcriptional and post-transcriptional levels nih.gov. This demonstrates that analogues can act as signaling molecules to alter gene expression programs. By displacing natural polyamines from DNA and inducing enzymes like SSAT, analogues like this compound could trigger significant changes in the expression of genes involved in cell cycle control, apoptosis, and stress responses, which underlies their antiproliferative capacity.

Cellular Responses to this compound Treatment

The culmination of the molecular interactions described above is a cascade of cellular responses, most notably the inhibition of cell growth and proliferation.

Inhibition of Cellular Proliferation and Growth

A hallmark of polyamine analogues developed for anticancer therapy is their ability to inhibit cell proliferation and induce cytotoxicity nih.gov. This effect stems from multiple mechanisms. The analogues are taken up by cells, often through the active polyamine transport system, which is typically upregulated in cancer cells nih.gov. Once inside, they compete with and displace natural polyamines from their binding sites on DNA and RNA, disrupting the normal functions of these macromolecules which are essential for cell division nih.gov.

Furthermore, the accumulation of the analogue and the subsequent depletion of natural polyamines, often via SSAT induction, leads to cytostasis or apoptosis nih.govnih.gov. Studies on numerous analogues have demonstrated potent growth inhibition across a variety of cancer cell lines. For example, N¹,N¹⁴-bis(ethyl)homospermine (BE-4-4-4) and bis-naphthalimidopropyl polyamines show cytotoxicity at low micromolar concentrations nih.govnih.gov. It is highly probable that this compound would exhibit similar, if not more potent, antiproliferative activity due to the predicted strong DNA binding conferred by its nitrobenzoyl moieties.

Table 2: In Vitro Cytotoxicity of Representative Polyamine Analogues in Human Cancer Cell Lines

| Compound Name | Cell Line | IC₅₀ (µM) | Reference |

| N¹,N¹⁴-bis(ethyl)homospermine (BE-4-4-4) | U-251 MG (Brain) | ~5 | nih.gov |

| Bis-naphthalimidopropyl spermidine (BNIPSpd) | MCF-7 (Breast) | 1.38 | nih.gov |

| Bis-naphthalimidopropyl spermine (BNIPSpm) | MCF-7 (Breast) | 2.91 | nih.gov |

| Bis-naphthalimidopropyl oxa-spermine (BNIPOSpm) | MCF-7 (Breast) | 8.45 | nih.gov |

This table presents data for structurally related compounds to infer the potential activity of this compound.

Induction of Regulated Cell Death Pathways (e.g., Apoptosis, Autophagy)

There is limited direct evidence detailing the induction of regulated cell death pathways specifically by this compound. However, the study of other spermine analogues provides a framework for its potential actions. For instance, the analogue N1, N11-Diethylnorspermine (DENSPM) has been shown to induce apoptosis in certain cancer cell lines, such as the SH-SY5Y neuroblastoma cell line. researchgate.net This process is often linked to the depletion of natural polyamines and the upregulation of spermidine/spermine N1-acetyltransferase (SSAT). researchgate.net Similarly, the enzymatic oxidation of spermine by bovine serum amine oxidase (BSAO) produces metabolites like hydrogen peroxide and aldehydes that can induce apoptosis. nih.gov

Autophagy is another critical cell death pathway influenced by polyamines. Spermidine, a precursor to spermine, is a known inducer of autophagy, a process that promotes longevity and protects against various stressors across species like yeast, flies, worms, and in human cells. st-andrews.ac.uknih.govtavernarakislab.grjoanneum.at This induction is linked to the epigenetic deacetylation of histones and the suppression of oxidative stress. st-andrews.ac.uknih.govtavernarakislab.gr While these findings relate to spermidine, they highlight a common mechanism for polyamines that could potentially be shared or modulated by synthetic analogues like this compound.

Cell Cycle Progression Modulation

The modulation of cell cycle progression is a hallmark of polyamine analogue activity. Analogues such as N1,N14-bis(ethyl)homospermine have demonstrated potent growth-inhibitory effects on human brain tumor cells. nih.gov This inhibition is often associated with the depletion of intracellular polyamines (putrescine, spermidine, and spermine). nih.gov Similarly, N1,N11-Diethylnorspermine (DENSPM) causes growth inhibition in the G1 phase in neuroblastoma cells. researchgate.net This effect is tied to the ability of these analogues to suppress key enzymes in polyamine biosynthesis. nih.gov Given that this compound is designed as a spermine analogue, it is plausible that it exerts its effects on cell proliferation by interfering with the normal polyamine-dependent progression of the cell cycle.

Effects on Cell Differentiation Processes

Polyamines and their analogues can significantly influence cell differentiation. For example, the spermine analogue canavalmine (B1218346) has been found to induce erythroid differentiation in murine erythroleukemia cells. nih.gov This process was linked to a significant decrease in the intracellular levels of free spermidine. nih.gov Research on primary human erythroid cells has identified that a network of transcription factors, including some that interact with polyamines, is crucial for the differentiation program. bris.ac.uk Furthermore, studies have shown that polyamine levels, particularly spermine, decrease as cells undergo differentiation, such as in myotube and chondrocyte formation. biorxiv.org Inhibiting polyamine synthesis can lead to a state resembling terminal differentiation. biorxiv.org These findings suggest that by altering intracellular polyamine dynamics, this compound could potentially impact cell differentiation processes.

Impact on Specific Intracellular Signaling Pathways (e.g., mTOR, PI3K/Akt)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and is closely interconnected with polyamine metabolism. nih.gov Polyamines like spermidine and spermine can stimulate the activity of mTORC1, a central component of this pathway. nih.gov The inhibition of the PI3K/Akt pathway has been shown to enhance apoptosis induced by polyamine analogues in cancer cells. researchgate.net Spermidine-induced memory improvement has also been linked to the activation of the PI3K/Akt signaling pathway. nih.gov The dysfunction of the PI3K/Akt pathway, which controls apoptosis, cell proliferation, and the cell cycle, is implicated in numerous diseases. bio-rad-antibodies.com While direct studies on this compound are lacking, its nature as a polyamine analogue suggests a high likelihood of interaction with the PI3K/Akt/mTOR network.

Regulation of Translation Initiation Factors

A crucial function of polyamines, specifically spermidine, is the post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A). nih.gov This modification, known as hypusination, is essential for eIF5A's activity and, consequently, for cell proliferation. plos.orgtheadl.com The hypusination of eIF5A is critical for mitochondrial function and has been shown to protect against premature brain aging. nih.govresearchgate.net Given that this compound is a spermine analogue, it could potentially interfere with the polyamine-dependent hypusination of eIF5A, thereby affecting protein translation and cellular growth.

Redox Balance and Oxidative Stress Responses

Polyamines play a dual role in regulating redox balance. Depletion of polyamines can lead to increased oxidative stress and cell death. st-andrews.ac.uknih.gov Conversely, the catabolism of spermine can produce reactive oxygen species (ROS) such as hydrogen peroxide, contributing to oxidative stress and apoptosis. nih.gov Spermidine administration has been shown to inhibit oxidative stress in aging models. st-andrews.ac.uknih.govtavernarakislab.grjoanneum.at The cytokine Erythroid differentiation regulator 1 (Erdr1) has been implicated in regulating cellular responses to oxidative stress, a process that can be influenced by polyamine levels. mdpi.com The introduction of nitrobenzoyl groups in this compound may also influence its redox properties, potentially modulating its effect on cellular oxidative stress responses, although specific research is needed to confirm this.

Structure Activity Relationship Sar Studies of N 1 ,n 14 Bis 4 Nitrobenzoyl Spermine Derivatives

Influence of 4-Nitrobenzoyl Terminal Groups on Biological Activity

The terminal N(1),N(14)-bis(4-nitrobenzoyl) groups are defining features of the molecule, significantly modulating its activity through the distinct properties of the aromatic ring and the nitro substituent.

Comparative Analysis with Other Acyl or Alkyl Substituents

The biological activity of polyamine analogues is profoundly affected by the nature of the substituents on the terminal nitrogen atoms. finechem-mirea.ru Systematic studies comparing different N-substituents on spermidine (B129725) and spermine (B22157) backbones have provided clear structure-activity relationships.

When comparing acyl substituents like the 4-nitrobenzoyl group to simple alkyl groups, significant differences emerge. For many linear polyamine analogues, there is an inverse relationship between the size of the Nα,Nω-alkyl groups and biological activity; larger alkyls tend to render the compound less active. nih.govacs.org For instance, N(1),N(12)-bis(ethyl)spermine (BESm), a well-studied analogue with small alkyl groups, is a potent inducer of spermidine/spermine N(1)-acetyltransferase (SSAT), a key enzyme in polyamine catabolism. nih.gov In contrast, the 4-nitrobenzoyl groups are large, aromatic acyl substituents. The conversion of a primary amine to an amide via N-acylation is a fundamental reaction in the synthesis of many polyamine derivatives. mdpi.com While direct comparisons are specific to the biological system, the bulky and electronically distinct nature of the nitrobenzoyl group suggests a different mode of interaction with cellular targets compared to small alkyl groups. Studies on other molecular scaffolds have shown that the stimulatory power of N-acyl derivatives can increase with the increasing chain length of the fatty acid substitution, indicating that acyl group properties are a key variable. nih.gov

| Substituent Type | General Structure | Key SAR Findings | Reference(s) |

| Alkyl | R-NH-(CH₂)ₓ-...-NH-R (R=ethyl, propyl) | Activity is highly dependent on substituent size; larger alkyl groups tend to decrease activity. Small alkyl groups (e.g., ethyl) can lead to potent induction of SSAT. | nih.govacs.orgnih.gov |

| Aromatic Acyl | Ar-CO-NH-(CH₂)ₓ-...-NH-CO-Ar | The nitro group on the benzoyl moiety has been found to be critical for the biological activity of related bis-benzamides. | mdpi.com |

| Unsubstituted | H₂N-(CH₂)ₓ-...-NH₂ | Serve as the parent structures; their modification is key to developing active analogues. | nih.gov |

Role of the Spermine Backbone in Analogue Function

The spermine backbone itself is not a passive linker but an active contributor to the analogue's function, with its length, flexibility, and the arrangement of its nitrogen atoms being pivotal. finechem-mirea.ru

Impact of Polyamine Chain Length and Rigidity

The length and conformational flexibility of the polyamine chain are critical determinants of biological activity. nih.govacs.org Research has consistently shown that there is often an optimum chain length for various biological effects, including antiproliferative activity. nih.gov The affinity of spermine analogues for DNA, a primary site of polyamine interaction, can decrease with either an increase or a decrease in the length of the central carbon chain from the optimum. nih.gov The efficiency of polyamine-induced DNA conformational changes, such as the B-Z transition, is also strongly dependent on the length of the central carbon chains. nih.gov

Introducing rigidity into the polyamine backbone can further enhance activity. For example, incorporating elements like a trans-cyclopropyl moiety into the chain has been shown to make analogues more active in vitro against certain prostate tumor cell lines. nih.gov Similarly, the inclusion of a cis unsaturation in a terminal aminobutyl group also boosted activity, which was presumed to be due to enhanced DNA binding. nih.gov These findings suggest that while the natural flexibility of the spermine chain is important, constraining it in a biologically favorable conformation can improve efficacy. The transfection activity of spermine-derived surfactants also depends critically on these structural elements. nih.gov

| Backbone Feature | Impact on Biological Activity | Example/Observation | Reference(s) |

| Chain Length | An optimal length often exists for maximal activity. Deviations (shorter or longer) can decrease DNA affinity and biological effects. | Analogues with different methylene (B1212753) spacer lengths (e.g., 3-3-3 vs. 4-4-4) show varied antitumor activity. | nih.govnih.govnih.gov |

| Rigidity | Increased rigidity via unsaturation or cyclopropyl (B3062369) groups can enhance activity. | trans-bis-cyclopropyl analogues were effective antitumor agents against certain prostate cancer cells. | nih.gov |

Importance of Nitrogen Atom Positioning and Basicities

The polycationic nature of spermine at physiological pH is fundamental to its biological role, particularly its interaction with anionic macromolecules like DNA and RNA. nih.gov The number of cationic centers and their spatial arrangement along the polyamine chain significantly influence the molecule's biological effect. finechem-mirea.ru The strength of this interaction correlates with the number of amine groups, which are protonated and carry a positive charge at physiological pH. nih.gov

In N(1),N(14)-bis(4-nitrobenzoyl)spermine, the terminal primary amines of spermine are converted to neutral amide groups. This modification dramatically reduces the basicity at the N(1) and N(14) positions, eliminating their ability to be protonated. Consequently, the positive charge is localized on the internal secondary nitrogen atoms (N(5) and N(10)). This altered charge distribution distinguishes it from both natural spermine and N-alkylated analogues like BESm, where the terminal nitrogens remain basic. This structural change inevitably alters how the molecule interacts with its cellular partners, such as the polyamine transport system and DNA.

Correlation Between Structural Features and Specific Mechanistic Events

The specific structural elements of this compound can be correlated with distinct mechanistic outcomes observed for other polyamine analogues.

The mechanism of action for many polyamine analogues involves a multi-pronged attack on polyamine homeostasis. researchgate.net They are typically taken up by cells via the polyamine transport system, where they can then interfere with polyamine metabolism and function. nih.gov

One key mechanistic event is the induction of the catabolic enzyme spermidine/spermine N(1)-acetyltransferase (SSAT). nih.gov Potent induction of SSAT is a hallmark of certain N-alkylated analogues, such as N(1),N(12)-bis(ethyl)spermine (BESm), and leads to the rapid depletion of natural polyamines. nih.govnih.gov In some cancer cell types, the superinduction of SSAT by an analogue has been directly linked to programmed cell death, partly through the production of hydrogen peroxide by the subsequent action of polyamine oxidase (PAO). nih.gov However, there is not always a correlation between the level of SSAT induction and antiproliferative activity, suggesting other mechanisms are also at play. nih.gov

Another major mechanistic event is the direct interaction with DNA. Analogues can displace natural polyamines from their binding sites on DNA without being able to properly fulfill their biological functions, leading to growth inhibition and cytotoxicity. nih.govnih.gov The affinity for DNA and the ability to induce specific conformational changes are directly tied to the analogue's structure, including chain length and terminal substituents. nih.gov The bulky, non-basic 4-nitrobenzoyl groups of this compound would interact with DNA very differently than the protonated ethylamino groups of BESm, likely altering the nature of the DNA-analogue complex.

Finally, many analogues also cause the downregulation of the polyamine biosynthetic enzymes ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC) through feedback mechanisms. nih.gov The structure of an analogue determines how effectively it can mimic natural polyamines to trigger these regulatory shutdowns. nih.gov The unique combination of a spermine backbone with large, aromatic terminal groups in this compound suggests a distinct profile of interaction with these metabolic and regulatory targets.

Structure-Dependent Polyamine Transport Inhibition

The entry of polyamine analogues into cells is a critical first step for their biological activity and is often mediated by the polyamine transport system (PTS). The efficiency of this transport is highly dependent on the structural characteristics of the analogue. For spermine derivatives, both the length of the central polyamine chain and the nature of the substituents at the terminal nitrogen atoms (N1 and N14) are pivotal in determining their affinity for and transport by the PTS.

The presence of bulky aromatic groups, such as the 4-nitrobenzoyl moieties in this compound, significantly influences transport. Research on related bis(benzyl)polyamine analogues has shown that such large terminal groups can lead to uptake through a transport system distinct from the one used by natural polyamines like spermine. This alternative pathway may not be subject to the same regulatory feedback mechanisms, potentially leading to higher intracellular accumulation of the analogue.

The specific impact of the nitro group at the para position of the benzoyl ring on transport inhibition is an area of active investigation. The electron-withdrawing nature and the potential for hydrogen bonding of the nitro group could alter the electronic distribution and conformational preferences of the entire molecule, thereby affecting its interaction with transport proteins.

Table 1: Illustrative Structure-Activity Relationship for Polyamine Transport Inhibition by Spermine Analogues

| Analogue | Terminal Substituent (N1, N14) | Polyamine Backbone | Observed Effect on Polyamine Transport |

| Spermine | Hydrogen | 3-4-3 | Natural substrate, actively transported. |

| N(1),N(12)-Bis(ethyl)spermine | Ethyl | 3-4-3 | Competes with natural polyamines for transport. |

| Bis(benzyl)polyamine Analogue | Benzyl | Varied | Utilizes a transport system distinct from the natural polyamine transporter. nih.gov |

| This compound | 4-Nitrobenzoyl | 3-4-3 | Expected to have altered transport characteristics due to bulky, electron-withdrawing substituents. |

Note: This table is illustrative and includes data from related polyamine analogues to highlight key SAR principles. Specific transport inhibition data for this compound is a subject of ongoing research.

Structural Determinants for Enzyme Modulation (e.g., SSAT Induction, ODC Downregulation)

A key mechanism of action for many polyamine analogues is the disruption of polyamine homeostasis through the modulation of critical enzymes. This includes the induction of spermidine/spermine N1-acetyltransferase (SSAT), a catabolic enzyme, and the downregulation of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.

The structure of the polyamine analogue is a primary determinant of its ability to modulate these enzymes. For instance, studies on various N1,N12-disubstituted spermine analogues have revealed that the nature of the terminal alkyl or aryl groups significantly impacts the extent of SSAT induction. Analogues such as N1,N12-bis(ethyl)spermine have been shown to be potent inducers of SSAT. oup.com This induction leads to the acetylation and subsequent degradation of natural polyamines, depleting their intracellular pools.

The downregulation of ODC is often a consequence of the analogue mimicking the feedback inhibition typically exerted by natural polyamines. The ability of an analogue to bind to the antizyme, a protein that targets ODC for degradation, is influenced by its three-dimensional structure and charge distribution. The bulky and rigid 4-nitrobenzoyl groups of this compound are expected to play a significant role in its interaction with both SSAT and the ODC-antizyme complex. The specific stereochemistry and electronic properties of the benzoyl rings, including the position and nature of substituents like the nitro group, are critical for optimizing these interactions.

Table 2: Illustrative Structure-Activity Relationship for Enzyme Modulation by Spermine Analogues

| Analogue | Terminal Substituent (N1, N14) | Effect on SSAT Activity | Effect on ODC Activity |

| N(1),N(12)-Bis(ethyl)spermine | Ethyl | Potent Induction | Downregulation |

| 1,12-Dimethylspermine | Methyl | Significant Induction | - |

| This compound | 4-Nitrobenzoyl | Hypothesized to be a modulator | Hypothesized to be a modulator |

Note: This table provides examples from related polyamine analogues to illustrate the principles of enzyme modulation. The specific effects of this compound on SSAT and ODC are under investigation.

Relationship Between Analogue Structure and DNA Binding Characteristics

DNA is a primary cellular target for polyamines, which bind to the negatively charged phosphate (B84403) backbone and can influence DNA conformation and function. The introduction of substituents on the spermine backbone, as in this compound, can significantly alter these DNA binding characteristics.

The polyamine portion of the molecule facilitates electrostatic interactions with the DNA phosphate backbone, while the terminal aromatic groups can engage in other types of interactions, such as intercalation between base pairs or binding within the major or minor grooves. The nature of these interactions is highly dependent on the size, shape, and electronic properties of the terminal substituents.

Research on the related analogue N(1),N(14)-bis(ethyl)homospermine has shown that it possesses a higher affinity for DNA compared to natural spermine, yet it is less effective at aggregating DNA. nih.govnih.gov This suggests that the terminal substituents play a complex role in modulating not just the binding affinity but also the subsequent structural changes induced in the DNA.

Table 3: Illustrative DNA Binding Characteristics of Spermine Analogues

| Analogue | Terminal Substituent (N1, N14) | Primary DNA Binding Mode | Notable Effect |

| Spermine | Hydrogen | Electrostatic to phosphate backbone, groove binding. nih.gov | DNA condensation. |

| N(1),N(14)-Bis(ethyl)homospermine | Ethyl | Higher affinity for DNA than spermine. nih.govnih.gov | Less efficient at DNA aggregation compared to spermine. nih.govnih.gov |

| Anthracene-9-carbonyl-N1-spermine | Anthracene-9-carbonyl | Intercalation. nih.gov | Preferential binding to GC-rich regions. nih.gov |

| This compound | 4-Nitrobenzoyl | Predicted to involve both electrostatic and groove/intercalative interactions. | Specific binding characteristics are under investigation. |

Note: This table includes data from various spermine analogues to demonstrate the diverse ways in which terminal substituents can influence DNA binding. The precise DNA binding profile of this compound is a topic of current research.

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for understanding the structure-activity relationships of drug candidates at the molecular level. These in silico methods provide detailed insights into the interactions between a ligand, such as this compound, and its biological targets, complementing experimental data and guiding the design of more potent and selective analogues.

Ligand-Receptor Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a DNA molecule. For this compound derivatives, docking studies can be employed to model their interactions with the active sites of enzymes like SSAT and ODC, or with the polyamine transport proteins.

In a typical docking simulation, the three-dimensional structure of the receptor is obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. The ligand is then computationally "placed" into the binding site of the receptor in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, allowing for the identification of the most likely binding mode.

These studies can reveal key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, docking could elucidate how the 4-nitrobenzoyl groups of the spermine derivative fit into specific pockets of the SSAT active site, and how the nitro group might form hydrogen bonds with amino acid residues, thereby contributing to the induction of the enzyme. Similarly, docking into the minor or major grooves of DNA can help predict whether the analogue prefers groove binding or intercalation.

Molecular Dynamics Simulations to Predict Conformational Behavior

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time. Unlike static docking models, MD simulations can predict the conformational changes that both the ligand and the receptor undergo upon binding. This is particularly important for flexible molecules like this compound and its biological targets.

In an MD simulation, the atoms of the system (ligand, receptor, and surrounding solvent) are treated as classical particles, and their motions are calculated by numerically solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the molecule and the prediction of its most stable conformations in different environments.

When applied to this compound, MD simulations can predict how the flexible polyamine chain and the rotatable benzoyl groups behave in solution and upon binding to a target. For example, simulations of the analogue interacting with a DNA duplex can reveal the dynamic nature of its binding, including transitions between different binding modes (e.g., from groove binding to a more stable intercalated state). nih.gov These simulations can also calculate the free energy of binding, providing a more accurate estimate of the binding affinity than docking scores alone. By understanding the conformational preferences and dynamic behavior of these derivatives, medicinal chemists can design new analogues with improved therapeutic profiles.

Advanced Analytical and Computational Approaches in N 1 ,n 14 Bis 4 Nitrobenzoyl Spermine Research

Spectroscopic and Chromatographic Methods for Compound Analysis

Spectroscopic and chromatographic techniques are foundational for the chemical characterization of N(1),N(14)-Bis(4-nitrobenzoyl)spermine. They provide definitive information on molecular structure, identity, and purity, which are critical prerequisites for any subsequent biological evaluation.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules like this compound. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

¹H NMR: This experiment identifies the different types of protons in the molecule and their relative numbers. For this compound, the spectrum would show distinct signals for the aromatic protons on the two 4-nitrobenzoyl groups and a series of multiplets for the aliphatic protons of the spermine (B22157) backbone.

¹³C NMR: This experiment detects the carbon atoms in the molecule, providing information about the carbon skeleton.

2D NMR (COSY, HSQC, HMBC): These advanced experiments establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of all signals and confirming the precise location of the 4-nitrobenzoyl groups at the N(1) and N(14) positions of the spermine molecule.

The following table outlines the expected NMR data for the structural confirmation of the compound.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Identifies proton environments and their connectivity. | Signals in the aromatic region for the nitrobenzoyl protons and multiple signals in the aliphatic region for the spermine chain protons. |

| ¹³C NMR | Identifies carbon environments. | Signals for carbonyl carbons, aromatic carbons, and aliphatic carbons of the spermine backbone. |

| COSY | Correlates protons that are coupled to each other (typically 2-3 bonds apart). | Shows correlations between adjacent protons within the spermine backbone. |

| HSQC | Correlates protons directly to the carbons they are attached to. | Links each proton signal to its corresponding carbon signal. |

| HMBC | Correlates protons and carbons over longer ranges (2-4 bonds). | Confirms connectivity across the molecule, such as between the amide protons and the carbonyl carbons of the benzoyl groups. |

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, making it essential for confirming the molecular weight and elemental composition of this compound. vanderbilt.edu When coupled with a separation technique like liquid chromatography (LC-MS), it provides exceptional sensitivity and selectivity for both identification and quantification.

Electrospray ionization (ESI) is a common "soft" ionization technique that allows the intact molecule to be ionized, typically by protonation, yielding a molecular ion peak (e.g., [M+H]⁺). researchgate.net Tandem mass spectrometry (MS/MS) can then be used to fragment this molecular ion, producing a characteristic fragmentation pattern that serves as a structural fingerprint, further confirming the compound's identity. nih.govresearchgate.net For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is often used, where specific precursor-to-product ion transitions are monitored, providing high specificity and enabling accurate measurement even in complex biological matrices. nih.govnih.gov

| Parameter | Description | Application to this compound |

| Ionization Mode | Method used to generate ions from the analyte. | Electrospray Ionization (ESI) in positive mode is typically effective for amine-containing compounds, generating an [M+H]⁺ ion. researchgate.net |

| Molecular Ion (m/z) | Mass-to-charge ratio of the intact, ionized molecule. | Used to confirm the molecular weight. The theoretical monoisotopic mass of the protonated molecule is calculated for high-resolution MS confirmation. |

| Tandem MS (MS/MS) | Fragmentation of the molecular ion to produce characteristic product ions. | Provides structural confirmation. Expected fragments would include the loss of one or both 4-nitrobenzoyl groups. |

| Quantification | Measurement of the compound's concentration. | Methods like SRM/MRM provide high sensitivity and selectivity for quantifying the compound in biological samples. nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity and Metabolic Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone method for separating this compound from impurities, starting materials, and potential metabolites. mdpi.com The technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). researchgate.net

For a relatively nonpolar compound like this compound, reversed-phase HPLC is the method of choice. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Purity is assessed by monitoring the column eluent with a UV detector, often at a wavelength where the nitrobenzoyl groups absorb strongly. A single, sharp peak indicates high purity. For metabolic profiling, HPLC is coupled with mass spectrometry (LC-MS) to identify and quantify potential metabolites formed in cellular or in vivo systems. escholarship.org

| Parameter | Typical Conditions | Purpose |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net | Separates the compound from polar and nonpolar impurities. |

| Mobile Phase | Gradient of water and acetonitrile (both may contain a modifier like 0.1% formic acid). | Elutes the compound from the column, allowing for separation based on hydrophobicity. |

| Flow Rate | 0.5 - 1.0 mL/min researchgate.net | Controls the speed of the separation. |

| Detector | UV-Vis Detector / Mass Spectrometer (MS) | UV detection is used for purity analysis and routine quantification. MS detection provides mass information for identity confirmation and metabolic profiling. researchgate.net |

| Injection Volume | 5 - 20 µL | The amount of sample introduced onto the column. |

Biochemical and Cell-Based Assay Methodologies

To understand the biological effects of this compound, researchers utilize a range of biochemical and cell-based assays. These experiments are designed to investigate the compound's interaction with key enzymes in the polyamine metabolic pathway and to determine its impact on cell health and growth.

Enzyme Activity Assays (e.g., ODC, SAMDC, SSAT, SMOX)

The biological activity of polyamine analogues is often linked to their ability to modulate the key enzymes responsible for polyamine homeostasis. Assays for these enzymes are critical to determining the mechanism of action of compounds like this compound.

Ornithine Decarboxylase (ODC) and S-adenosylmethionine Decarboxylase (SAMDC): These are the rate-limiting enzymes in polyamine biosynthesis. ODC activity is commonly measured by quantifying the release of ¹⁴CO₂ from DL-[1-¹⁴C]ornithine. researchgate.net

Spermidine (B129725)/Spermine N¹-acetyltransferase (SSAT): This enzyme is the rate-limiting step in polyamine catabolism, acetylating spermine and spermidine to facilitate their export or degradation. researchgate.netufro.cl Its activity can be determined by measuring the transfer of a radiolabeled acetyl group from [¹⁴C]acetyl-CoA to a polyamine substrate. researchgate.net

Spermine Oxidase (SMOX): This enzyme specifically catalyzes the back-conversion of spermine to spermidine, producing hydrogen peroxide (H₂O₂) as a byproduct. nih.gov SMOX activity is often measured using a chemiluminescent assay that detects the H₂O₂ produced. nih.govnih.gov

These assays would be used to screen this compound to see if it inhibits or otherwise alters the activity of these crucial enzymes.

| Enzyme | Function in Polyamine Metabolism | Common Assay Principle |

| ODC | Biosynthesis (converts ornithine to putrescine). | Radiometric: Measures ¹⁴CO₂ released from radiolabeled ornithine. researchgate.net |

| SAMDC | Biosynthesis (provides the aminopropyl donor for spermidine and spermine synthesis). | Radiometric: Measures ¹⁴CO₂ released from radiolabeled S-adenosylmethionine. |

| SSAT | Catabolism (acetylates spermidine and spermine). | Radiometric: Measures the formation of radiolabeled N¹-acetylspermidine from [¹⁴C]acetyl-CoA. researchgate.net |

| SMOX | Catabolism (converts spermine to spermidine). | Chemiluminescent: Measures H₂O₂ production via a horseradish peroxidase-coupled reaction. nih.gov |

Cell Viability and Proliferation Assays (e.g., MTS, SRB)

Cell viability and proliferation assays are fundamental tools for assessing the cytotoxic (cell-killing) or cytostatic (growth-inhibiting) potential of a test compound. This compound would be evaluated using these assays across various cell lines to determine its anti-proliferative activity.

MTS Assay: This is a colorimetric assay that measures cellular metabolic activity. The MTS tetrazolium salt is reduced by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in the culture medium. antbioinc.com The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells. antbioinc.com

Sulforhodamine B (SRB) Assay: This assay measures total cellular protein content as an estimate of cell mass. nih.gov The SRB dye binds stoichiometrically to cellular proteins under acidic conditions. nih.govnih.gov After washing away unbound dye, the bound dye is solubilized with a basic solution and the absorbance is measured, which correlates with the total number of cells. nih.govnih.gov

These assays are typically performed in a 96-well plate format, allowing for the testing of a range of compound concentrations to generate dose-response curves and calculate IC₅₀ values (the concentration at which 50% of cell growth is inhibited).

| Assay | Principle | Advantages | Considerations |

| MTS | Measures metabolic activity via reduction of a tetrazolium salt to a colored formazan product. antbioinc.com | Simple, fast, and does not require a washing step. | Can be affected by compounds that alter cellular metabolism without affecting viability. |

| SRB | Measures total cellular protein content by staining with Sulforhodamine B dye. nih.gov | Inexpensive, sensitive, and less affected by metabolic changes. nih.gov Stable endpoint. | Requires cell fixation and multiple washing steps, making it more labor-intensive. nih.gov |

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is an indispensable technique for the quantitative analysis of cellular processes like cell cycle progression and apoptosis (programmed cell death). nih.govnih.gov This method allows for the rapid, multi-parametric analysis of individual cells in a suspension, providing detailed insights into how a compound like this compound affects cell populations.

Cell Cycle Analysis: To assess the impact on the cell cycle, cells treated with the compound are stained with a fluorescent DNA dye. The intensity of the fluorescence is directly proportional to the amount of DNA in each cell, allowing researchers to distinguish between cells in different phases of the cycle (G0/G1, S, and G2/M). nih.gov An accumulation of cells in a specific phase would suggest that the compound interferes with cell cycle checkpoints at that stage.

Apoptosis Detection: Flow cytometry is also a primary method for quantifying apoptosis. bio-rad-antibodies.com A common approach involves the dual staining of cells with Annexin V and a viability dye like Propidium Iodide (PI). bdbiosciences.com

Annexin V: This protein has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. bio-rad-antibodies.com

Propidium Iodide (PI): PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised. bdbiosciences.com

This dual-staining allows for the differentiation of cell populations:

Viable cells: Annexin V negative and PI negative.

Early apoptotic cells: Annexin V positive and PI negative.

Late apoptotic/necrotic cells: Annexin V positive and PI positive. bdbiosciences.com

Studies on related polyamine analogues have demonstrated significant effects on cell cycle arrest and induction of apoptosis. The data generated from such an experiment can be presented in a table format, quantifying the percentage of cells in each state after treatment.

Table 1: Illustrative Flow Cytometry Analysis of Apoptosis Induction by a Polyamine Analogue

This table presents hypothetical data based on typical results seen in apoptosis assays with polyamine analogues to illustrate the output of a flow cytometry experiment.

| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Control (Untreated) | 95.2% | 2.5% | 2.3% |

| Compound-Treated | 45.7% | 35.8% | 18.5% |

Molecular Biology Techniques (e.g., Western Blot, qPCR) for Gene and Protein Expression

To understand the molecular pathways affected by this compound, researchers utilize techniques like Western Blotting and quantitative Polymerase Chain Reaction (qPCR) to measure changes in protein and gene expression, respectively. nih.govresearchgate.net

Western Blot Analysis: This technique is used to detect and quantify specific proteins within a cell lysate. It provides a snapshot of the protein-level changes induced by the compound. For instance, studies on polyamine analogues often focus on their ability to regulate key enzymes in the polyamine metabolic pathway. nih.gov A critical enzyme is spermidine/spermine N1-acetyltransferase (SSAT), which is involved in polyamine catabolism. nih.govmdpi.com Treatment with certain polyamine analogues leads to a dramatic induction of SSAT protein levels, a finding that can be visualized and quantified using Western Blot.

Quantitative PCR (qPCR): qPCR, or real-time PCR, is used to measure the amount of a specific mRNA transcript. This allows researchers to determine if a compound is affecting the expression of a gene at the transcriptional level. nih.gov For example, qPCR can be used to measure the mRNA levels of genes involved in polyamine biosynthesis, such as ornithine decarboxylase (ODC), and catabolism, like SSAT. nih.gov This can reveal whether observed changes in protein levels are due to increased gene transcription.

Table 2: Example of Gene and Protein Expression Changes in Response to a Polyamine Analogue

This table illustrates the type of data obtained from qPCR and Western Blot experiments when studying polyamine analogues. The fold change indicates the level of expression relative to untreated control cells.

| Target | Technique | Result | Interpretation |

| ODC mRNA | qPCR | 0.2-fold change | Downregulation of gene for polyamine synthesis |

| SSAT mRNA | qPCR | 50-fold change | Strong upregulation of gene for polyamine catabolism |

| SSAT Protein | Western Blot | Significant increase | Induction of the key catabolic enzyme |

Advanced Imaging Techniques for Intracellular Localization and Interaction Studies

Determining where a compound like this compound accumulates within a cell is crucial for understanding its mechanism of action. Advanced imaging techniques provide the spatial resolution necessary to visualize the subcellular distribution of these molecules.

One powerful method involves tagging the polyamine analogue or using specific probes to track its location. For example, researchers have used ferritin-conjugated spermine (spermine-ferritin) in conjunction with electron microscopy to localize polyamine binding sites with high precision. nih.gov This study revealed that spermine binding was most prominent on the outer cell membrane, with a dense and orderly pattern, and also present in the acrosome region of spermatozoa. nih.gov

For a compound like this compound, similar approaches could be developed. A fluorescently labeled version of the analogue could be synthesized and its localization tracked using confocal microscopy. This would allow researchers to see if the compound preferentially accumulates in the nucleus, mitochondria, cytoplasm, or other organelles, providing clues to its potential targets and functions. For instance, accumulation in the nucleus might suggest direct interaction with DNA, a known function of natural polyamines. nih.govnih.gov

Bioinformatic and Systems Biology Approaches to Polyamine Pathway Regulation

The effects of this compound are best understood within the broader context of the polyamine metabolic network. Bioinformatic and systems biology approaches provide a holistic view of this intricate system. nih.gov

Bioinformatics: Bioinformatic tools are used to analyze large biological datasets, such as genomic and transcriptomic data. In polyamine research, bioinformatics can be used to identify and characterize the genes involved in polyamine synthesis, transport, and catabolism across different species. nih.gov For example, by analyzing the genome of a cancer cell line, researchers can identify mutations or expression changes in polyamine-related genes, which might predict the cell's sensitivity to a synthetic analogue. nih.gov

Future Research Directions and Conceptual Frameworks

Development of Novel N(1),N(14)-Bis(4-nitrobenzoyl)spermine Analogues with Enhanced Specificity

The development of novel analogues is a cornerstone of medicinal chemistry, aiming to improve the therapeutic index of a lead compound. For this compound, future research would logically focus on synthesizing derivatives with enhanced specificity for particular cellular targets or transport systems. Symmetrically substituted polyamine analogues are known to enter cells via the polyamine transport system. nih.gov The design of new analogues often involves modifying the terminal groups or the central polyamine chain to fine-tune their biological activity.

One approach involves creating conformationally restricted analogues. For instance, research on BE-4-4-4 has shown that replacing the central butane (B89635) segment with structures like cyclopropane (B1198618) or cyclobutane (B1203170) rings can lead to compounds with greater cytotoxicity against cancer cell lines. nih.govbroadpharm.com Applying this concept to this compound, the introduction of rigid structures could optimize its interaction with biological targets.

Another strategy could be the modification of the 4-nitrobenzoyl groups. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule. Future analogues could explore the substitution of the nitro group with other functionalities to modulate activity. For example, replacing it with groups that can participate in different types of chemical bonding might alter the compound's binding affinity and specificity.

Comprehensive Elucidation of Undiscovered Mechanisms of Action

The biological effects of polyamine analogues are multifaceted. They are known to downregulate the key biosynthetic enzymes ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), deplete natural polyamine pools, and in some cases, potently induce the catabolic enzyme spermidine (B129725)/spermine-N1-acetyltransferase (SSAT). nih.govnih.gov

Future studies on this compound would need to systematically investigate these known pathways. For example, it would be crucial to determine its efficacy as an inducer of SSAT. Some spermine (B22157) analogues are powerful inducers of this enzyme, leading to significant depletion of intracellular spermidine and spermine. nih.gov However, the ability to induce SSAT varies even among closely related analogues. nih.gov

Beyond these established mechanisms, research should aim to uncover novel pathways. Polyamine analogues can exert their effects through mechanisms independent of SSAT induction. nih.gov For this compound, this could involve direct interactions with nucleic acids or effects on cellular signaling pathways that are yet to be characterized for this specific compound. Advanced techniques such as transcriptomics and proteomics could reveal currently unknown cellular responses to treatment with this analogue.

Integration with Other Biological Modalities in Preclinical Studies (e.g., Combination Therapies)

The clinical success of polyamine analogues as monotherapies has been limited, often due to dose-limiting toxicities. nih.gov Consequently, a significant area of future research lies in combination strategies. The goal of such approaches is to achieve synergistic effects, allowing for lower, less toxic doses of each agent. nih.gov

For this compound, preclinical studies should explore its combination with existing chemotherapeutic agents. The rationale is that by depleting cellular polyamines, the analogue could sensitize cancer cells to the cytotoxic effects of other drugs. Additionally, combining it with inhibitors of polyamine biosynthesis, such as α-difluoromethylornithine (DFMO), could create a more comprehensive blockade of the polyamine pathway. nih.gov

Another avenue for preclinical investigation is its use alongside targeted therapies or immunotherapies. As our understanding of the interplay between polyamine metabolism and the tumor microenvironment grows, there may be opportunities to use analogues like this compound to modulate immune responses or enhance the efficacy of drugs targeting specific oncogenic pathways.

Exploration of this compound as a Research Tool for Polyamine Biology

Synthetic polyamine analogues are invaluable tools for basic research, helping to dissect the complex roles of natural polyamines in cellular processes. nih.gov this compound, with its unique terminal groups, could serve as a specific probe to study polyamine transport and metabolism.

By virtue of its structural similarity to spermine, it is expected to utilize the polyamine transport system for cellular uptake. nih.gov This makes it a potential tool for studying the kinetics and regulation of this transport system. Furthermore, its effects on the expression of key metabolic enzymes can provide insights into the feedback mechanisms that control polyamine homeostasis. nih.gov

Analogues can also help to differentiate the specific functions of individual polyamines. By replacing natural polyamines without being able to fulfill their biological functions, analogues can reveal the processes that are critically dependent on the native molecules. nih.gov The study of how this compound perturbs cellular functions can, therefore, contribute to a more detailed understanding of the physiological roles of spermine.

Conceptual Pathways for Translational Research in Polyamine Analogue Science (excluding human trials)

Translating basic research findings into preclinical development requires a structured approach. For this compound, the first step would be a thorough in vitro characterization across a panel of cancer cell lines to identify responsive and resistant models. This would involve assessing its impact on cell proliferation, cytotoxicity, and key biochemical markers of the polyamine pathway.

Promising in vitro results would then need to be validated in animal models. These preclinical studies would aim to establish the analogue's antitumor efficacy, both as a single agent and in combination therapies. Pharmacokinetic and pharmacodynamic studies would also be essential to understand its absorption, distribution, metabolism, and excretion, and to correlate these parameters with its biological effects in vivo.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N(1),N(14)-Bis(4-nitrobenzoyl)spermine, and how can purity be validated?